![molecular formula C22H18FN5O B2970565 3-{[4-(2-噻吩基乙酰)哌嗪-1-基]甲基}-1,2-苯并异恶唑 CAS No. 1207005-90-0](/img/structure/B2970565.png)
3-{[4-(2-噻吩基乙酰)哌嗪-1-基]甲基}-1,2-苯并异恶唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a benzisoxazole derivative with a piperazine ring. Benzisoxazole derivatives are known to exhibit various biological activities such as oxidosqualene cyclase inhibitors, drugs for the treatment of urinary dysfunction, and antibacterial and antifungal agents . Piperazine derivatives also have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds have been synthesized through multi-step procedures. For instance, a new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .科学研究应用
哌嗪衍生物及其应用
哌嗪及其衍生物由于其多样的药理活性而在药物化学中具有重要意义。这些化合物是各种上市药物中的核心,这些药物针对抑郁症、精神病、焦虑症等疾病。哌嗪衍生物经历广泛的代谢,包括 CYP3A4 依赖的 N-脱烷基化,产生以其多种效应而闻名的代谢物,主要与血清素受体有关。它们广泛分布于组织中,包括大脑,表明它们在中枢神经系统 (CNS) 应用中的潜力。芳基哌嗪衍生物的广泛作用和代谢途径突出了它们在药物开发和治疗中的重要性,特别是对于精神健康障碍 (Caccia,2007)。
苯并异恶唑衍生物及其应用
苯并异恶唑代表一类具有显着治疗潜力的杂环化合物。一些基于苯并异恶唑的药物已被批准用于临床,例如非典型抗精神病药(利培酮、帕利哌酮、艾罗派酮)和抗惊厥药(佐尼沙胺)。2009 年至 2014 年间苯并异恶唑化合物的综述突出了在开发治疗上有吸引力的苯并异恶唑衍生物方面取得的进展,特别是对于中枢神经系统疾病。这包括非典型抗精神病药和其他中枢神经系统疾病的潜在治疗方法,证明了苯并异恶唑作为药物发现中的药效基团的重要性 (Uto,2015)。
未来方向
属性
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-(4-methylphenyl)-5-pyridin-3-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O/c1-15-8-10-18(11-9-15)28-21(17-6-4-12-24-13-17)20(26-27-28)22(29)25-14-16-5-2-3-7-19(16)23/h2-13H,14H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZXJVMWEANBMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3F)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-fluorophenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。